REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:15]([NH2:17])=[O:16])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[C:18](OCC)(OCC)(OCC)[CH3:19]>>[CH3:18][C:19]1[NH:17][C:15](=[O:16])[C:3]2[N:4]=[C:5]([C:8]3[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=3)[CH:6]=[CH:7][C:2]=2[N:1]=1
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Name
|
|
Quantity
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0.46 g
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Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)C1=CC=C(C=C1)F)C(=O)N
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
the precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |